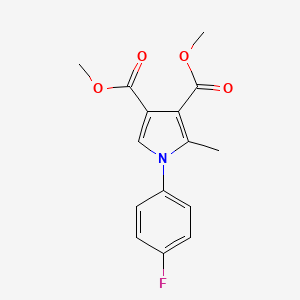
Dimethyl 1-(4-fluorophenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1-(4-fluorophenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the pyrrole ring, which is further substituted with two ester groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-(4-fluorophenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate typically involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a cyclization process to form the pyrrole ring. The resulting intermediate is then esterified using dimethyl sulfate to yield the final product. The reaction conditions usually require refluxing the mixture at elevated temperatures for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(4-fluorophenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester groups into alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Dimethyl 1-(4-fluorophenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 1-(4-fluorophenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate involves its interaction with specific molecular targets within biological systems. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The ester groups facilitate its transport across cell membranes, allowing it to reach intracellular targets. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and inhibition of cell proliferation.
Comparison with Similar Compounds
Dimethyl 1-(4-fluorophenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate can be compared with other pyrrole derivatives such as:
Dimethyl 1-(4-chlorophenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
Dimethyl 1-(4-bromophenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate:
Dimethyl 1-(4-methylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate: The methyl group influences its steric and electronic properties, resulting in variations in its reactivity and biological effects.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H14FNO4 |
|---|---|
Molecular Weight |
291.27 g/mol |
IUPAC Name |
dimethyl 1-(4-fluorophenyl)-2-methylpyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C15H14FNO4/c1-9-13(15(19)21-3)12(14(18)20-2)8-17(9)11-6-4-10(16)5-7-11/h4-8H,1-3H3 |
InChI Key |
WHEJDBMWOCXYHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN1C2=CC=C(C=C2)F)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















